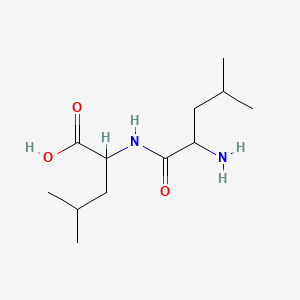

Leucyl-leucine

描述

This compound is a peptide.

Structure

3D Structure

属性

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPYQJIKPJDLLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938827 |

Source

|

| Record name | N-(2-Amino-1-hydroxy-4-methylpentylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2883-36-5, 38689-31-5, 3303-31-9, 17665-02-0 |

Source

|

| Record name | DL-Leu-DL-leu | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2883-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002883365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC524455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89185 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxy-4-methylpentylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DL-leucyl-DL-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Leucyl-leucine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide Leucyl-leucine, with a primary focus on the L-leucyl-L-leucine stereoisomer. It details its chemical structure, physicochemical properties, synthesis methodologies, and biological role, particularly in the context of cellular signaling. This document is intended to be a valuable resource for professionals in research, and drug development, offering detailed information and methodologies to support further investigation and application of this dipeptide.

Chemical Structure and Identifiers

This compound is a dipeptide formed from two leucine amino acid residues joined by a peptide bond. Depending on the stereochemistry of the constituent leucine molecules, several stereoisomers exist, including L-leucyl-L-leucine, L-leucyl-D-leucine, D-leucyl-L-leucine, and D-leucyl-D-leucine. The most common and biologically relevant form is L-leucyl-L-leucine.

Below is a summary of the key chemical identifiers for L-leucyl-L-leucine:

| Identifier | Value |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid[1] |

| Synonyms | Leu-Leu, L-Leu-L-Leu, H-Leu-Leu-OH[1] |

| Molecular Formula | C₁₂H₂₄N₂O₃[1] |

| SMILES | CC(C)C--INVALID-LINK--C)C(=O)O">C@@HN[1] |

| InChI | InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10-/m0/s1[1] |

| InChIKey | LCPYQJIKPJDLLB-UWVGGRQHSA-N[1] |

| CAS Number | 3303-31-9[1][2] |

| PubChem CID | 76807[1] |

Below is a 2D chemical structure diagram of L-leucyl-L-leucine generated using the DOT language.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. Below is a table summarizing key computed and, where available, experimental properties for L-leucyl-L-leucine.

| Property | Value | Source |

| Molecular Weight | 244.33 g/mol | PubChem (Computed)[1] |

| XLogP3 | -1.5 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 3 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[1] |

| Rotatable Bond Count | 7 | PubChem (Computed)[1] |

| Exact Mass | 244.17869263 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 92.4 Ų | PubChem (Computed)[3] |

| Appearance | Solid | Human Metabolome Database[1] |

| Solubility (Water) | 16.28 mg/mL (requires pH adjustment to 10 with 1 M NaOH and sonication) | MedChemExpress[4] |

| pKa (α-carboxyl group of L-leucine) | ~2.36 | Various Sources[5] |

| pKa (α-amino group of L-leucine) | ~9.60 | Various Sources[5] |

Synthesis of L-leucyl-L-leucine

The synthesis of this compound, like other peptides, requires a strategic approach to form the amide bond between the two leucine residues while preventing unwanted side reactions. This is typically achieved through the use of protecting groups for the amino and carboxyl termini. Both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) are viable methods.

General Principles of Synthesis

The core of dipeptide synthesis involves three main steps:

-

Protection: The amino group of the N-terminal amino acid (Leucine) and the carboxyl group of the C-terminal amino acid (Leucine) are protected to ensure specific peptide bond formation. Common protecting groups include:

-

N-terminal protection: Tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).

-

C-terminal protection: Often achieved by using an ester, such as a methyl or benzyl ester.

-

-

Coupling: The protected amino acids are coupled using a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), to facilitate the formation of the peptide bond.

-

Deprotection: The protecting groups are removed to yield the final dipeptide. The choice of protecting groups is critical to ensure that they can be removed sequentially without affecting the newly formed peptide bond (orthogonal protection strategy).

Experimental Protocol: Solid-Phase Synthesis of L-leucyl-L-leucine (Fmoc Strategy)

This protocol outlines a general procedure for the manual solid-phase synthesis of L-leucyl-L-leucine using the Fmoc/tBu strategy on a Wang resin.

Materials:

-

Fmoc-L-Leu-Wang resin

-

Fmoc-L-Leu-OH

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of the Second Leucine Residue:

-

In a separate vial, dissolve Fmoc-L-Leu-OH (3 equivalents relative to resin loading), HOBt or OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the crude L-leucyl-L-leucine using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Below is a DOT script visualizing the general workflow for solid-phase peptide synthesis.

Biological Role and Signaling Pathways

The biological effects of this compound are primarily attributed to its constituent amino acid, L-leucine, which is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway.[6] The mTOR pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism.[1] It is generally believed that dipeptides like this compound are transported into cells and then hydrolyzed into their constituent amino acids, which then exert their biological effects.

Activation of the mTORC1 Signaling Pathway

L-leucine is a key signaling molecule that indicates amino acid availability to the cell, leading to the activation of mTOR Complex 1 (mTORC1). The activation of mTORC1 by leucine is a complex process involving several sensor proteins, including leucyl-tRNA synthetase (LRS) and Sestrin2.[2][7]

The general mechanism of mTORC1 activation by leucine is as follows:

-

Leucine Sensing: Intracellular leucine is sensed by proteins such as LRS.[7]

-

Rag GTPase Activation: Leucine binding to its sensors leads to the activation of the Rag family of GTPases, which are located on the lysosomal surface.

-

mTORC1 Recruitment: Activated Rag GTPases recruit mTORC1 to the lysosomal surface.

-

mTORC1 Activation: At the lysosome, mTORC1 is activated by Rheb, another small GTPase.

-

Downstream Signaling: Activated mTORC1 phosphorylates several downstream targets, including p70S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.

The following DOT script illustrates the mTORC1 signaling pathway activated by leucine.

Role in Taste Perception

Recent studies have indicated that some peptides can interact with bitter taste receptors. Specifically, the tripeptide Leucyl-leucyl-leucine has been shown to activate the human bitter taste receptor TAS2R4.[8][9] While the direct effect of the dipeptide this compound on taste receptors is less studied, it is plausible that it may also contribute to the bitter taste profile of certain protein hydrolysates.

Experimental Protocols for Characterization

The characterization of synthesized this compound is essential to confirm its identity and purity. The following are general protocols for common analytical techniques.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is used to assess the purity of the synthesized dipeptide and to purify it from byproducts.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 280 nm.

-

Sample Preparation: Dissolve the dried peptide in the initial mobile phase composition.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized this compound.

-

Technique: Electrospray ionization (ESI) is commonly used for peptides.

-

Mode: Positive ion mode.

-

Analysis: The expected [M+H]⁺ ion for C₁₂H₂₄N₂O₃ is at m/z 245.18.

-

Sample Preparation: The sample can be introduced directly from the HPLC eluent or as a solution in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the dipeptide.

-

¹H NMR: Provides information on the number and types of protons and their connectivity. The spectrum will show characteristic peaks for the isobutyl side chains, the α-protons, and the amide proton.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

Solvent: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆).

-

Standard: Tetramethylsilane (TMS) or a suitable internal standard.

Below is a DOT script representing a general experimental workflow for the characterization of a synthesized peptide.

References

- 1. benchchem.com [benchchem.com]

- 2. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. foundmyfitness.com [foundmyfitness.com]

- 5. Leucine - Wikipedia [en.wikipedia.org]

- 6. pure.psu.edu [pure.psu.edu]

- 7. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino acids and peptides activate at least five members of the human bitter taste receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BitterDB ID=833 [bitterdb.agri.huji.ac.il]

An In-depth Technical Guide to the Discovery and Natural Occurrence of Leucyl-leucine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucyl-leucine (Leu-Leu), a dipeptide composed of two L-leucine amino acids, is emerging as a molecule of significant interest in the fields of biochemistry, nutrition, and drug development. While historically viewed as a simple intermediate in protein metabolism, recent evidence suggests that this compound possesses unique biological activities that distinguish it from its constituent amino acid, L-leucine. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biological significance of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Discovery and Synthesis

The conceptual origins of this compound are rooted in the foundational work of Emil Fischer at the turn of the 20th century. His pioneering research established the peptide bond as the fundamental linkage between amino acids, and his laboratory was the first to synthesize a dipeptide, glycyl-glycine, in 1901.[1] Following this breakthrough, Fischer and his contemporaries synthesized a variety of dipeptides, and it is within this body of work that the first chemical synthesis of this compound would have occurred.[2][3]

Modern synthesis of this compound for research and pharmaceutical applications is primarily achieved through two methods: solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS)

SPPS, developed by Bruce Merrifield, has become the standard for peptide synthesis due to its efficiency and amenability to automation.[4] The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5]

Liquid-Phase Peptide Synthesis (LPPS)

LPPS, the classical method of peptide synthesis, involves the coupling of amino acids in a homogenous solution.[6][7] While more labor-intensive than SPPS due to the need for purification after each step, LPPS is well-suited for the large-scale synthesis of short peptides like this compound and allows for easier monitoring of the reaction progress.[8][9]

Natural Occurrence

While L-leucine is one of the most abundant essential amino acids in protein-rich foods, quantitative data on the natural occurrence of the dipeptide this compound is limited.[10] It is generally considered an intermediate product of protein digestion and catabolism.

Recent analytical advancements have enabled the detection of this compound in biological fluids. For instance, it has been identified in human blood, although it is classified as an 'expected' metabolite, suggesting its presence is transient and part of the broader human exposome.[11] this compound has also been detected in the cerebrospinal fluid (CSF) of children with leukemia, with its levels showing potential as a predictor for white blood cell count.[12]

The concentration of this compound can be influenced by diet and metabolic state. It is plausible that this compound is present in fermented foods and aged cheeses as a result of proteolytic activity, though specific quantitative data is not yet widely available. Microbial fermentation is a major industrial method for producing L-leucine, and it is possible that this compound is a byproduct in these processes.[13][14][15]

Biological Activity and Signaling Pathways

The biological effects of this compound are intrinsically linked to its constituent amino acid, L-leucine, a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of muscle protein synthesis and cell growth.[16][17] Leucine sensing in the cell is mediated by leucyl-tRNA synthetase (LRS), which, upon binding leucine, acts as a GTPase-activating protein (GAP) for RagD, leading to mTORC1 activation.[18][19][20][21][22]

However, emerging research indicates that this compound may have biological activities that are not solely attributable to its hydrolysis into L-leucine.

Enhanced Muscle Protein Synthesis

A key finding is that dileucine (this compound) can boost the metabolic processes that drive muscle growth more effectively than free leucine. In a study with healthy young men, consumption of dileucine resulted in a 42% greater synthesis of new muscle proteins compared to the ingestion of an equivalent amount of leucine.[23] This suggests that this compound may be more efficiently absorbed or have a direct effect on muscle cells.

Cellular Transport

Dipeptides like this compound are transported into cells by specific carriers, such as the peptide transporters PepT1 and PepT2.[24] This transport mechanism can be more efficient than the transport of individual amino acids. The pharmacokinetics of dipeptides can differ significantly from free amino acids, potentially leading to more sustained elevations in plasma amino acid levels and different physiological responses.[25][26][27][28]

This compound Signaling

While the direct interaction of this compound with cellular signaling components is an area of active research, it is hypothesized that its enhanced effect on muscle protein synthesis may be due to its rapid transport into the cell, leading to a more potent or sustained activation of the mTORC1 pathway upon its intracellular hydrolysis to L-leucine.

Below is a diagram illustrating the established signaling pathway for L-leucine activation of mTORC1, which is likely the primary mechanism through which this compound exerts its anabolic effects following its transport into the cell and subsequent hydrolysis.

This compound transport and subsequent activation of the mTORC1 pathway.

Experimental Protocols

Synthesis of this compound

A standard SPPS protocol for this compound synthesis would involve the use of an Fmoc-protected leucine attached to a solid support resin.[29][30][31][32]

-

Resin Preparation: Swell Fmoc-Leu-Wang resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the first leucine residue.

-

Coupling: Couple the second Fmoc-protected leucine using a coupling agent such as HBTU/DIPEA in DMF.

-

Final Deprotection and Cleavage: After the final coupling, remove the N-terminal Fmoc group and then cleave the dipeptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protection: Protect the amino group of one L-leucine molecule (e.g., with a Boc group) and the carboxyl group of a second L-leucine molecule (e.g., as a methyl ester).

-

Coupling: Couple the two protected leucine molecules in solution using a coupling agent like DCC.

-

Deprotection: Remove the protecting groups to yield this compound.

-

Purification: Purify the product by crystallization or chromatography.

Workflow for the Solid-Phase Synthesis of this compound.

Detection and Quantification

LC-MS/MS is the gold standard for the quantification of peptides in complex biological matrices.[33][34][35]

-

Sample Preparation: Protein precipitation from plasma or CSF samples, followed by solid-phase extraction for cleanup.

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient of water and acetonitrile containing formic acid to separate this compound from other components.

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection. A stable isotope-labeled this compound internal standard is used for accurate quantification.

Quantitative Data

As previously mentioned, there is a scarcity of published quantitative data on the natural occurrence of this compound. The following table summarizes the available information and highlights the need for further research in this area.

| Biological Matrix | Organism | Concentration | Method of Detection | Reference |

| Blood | Human | Detected, not quantified | Not specified | [11] |

| Cerebrospinal Fluid | Human (pediatric leukemia patients) | Correlated with white blood cell count | LC-MS | [12] |

Conclusion and Future Perspectives

This compound is more than just a metabolic intermediate; it is a bioactive dipeptide with the potential to elicit a more potent anabolic response than its constituent amino acid, L-leucine. This enhanced activity is likely due to its efficient transport into cells via peptide transporters. While its primary signaling effects are believed to be mediated through the activation of the mTORC1 pathway following its hydrolysis to leucine, the possibility of direct signaling roles for the intact dipeptide warrants further investigation.

Future research should focus on:

-

Quantitative Analysis: Establishing a comprehensive profile of this compound concentrations in various tissues, biological fluids, and foodstuffs under different physiological and pathological conditions.

-

Mechanism of Action: Elucidating the precise mechanisms by which this compound enhances muscle protein synthesis, including a detailed characterization of its transport and potential direct interactions with cellular signaling components.

-

Therapeutic Applications: Exploring the potential of this compound as a nutritional supplement for conditions characterized by muscle wasting (sarcopenia, cachexia) and as a component of drug delivery systems targeting peptide transporters.

The continued study of this compound holds significant promise for advancing our understanding of protein metabolism and for the development of novel therapeutic and nutritional strategies.

References

- 1. The bold legacy of Emil Fischer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 3. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 4. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]

- 5. peptide.com [peptide.com]

- 6. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]

- 7. bachem.com [bachem.com]

- 8. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]

- 9. bachem.com [bachem.com]

- 10. Leucine: a nutrient ‘trigger’ for muscle anabolism, but what more? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. mdpi.com [mdpi.com]

- 13. Safety and efficacy of l‐leucine produced by fermentation with Escherichia coli NITE BP‐02351 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic engineering of l-leucine production in Escherichia coli and Corynebacterium glutamicum: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US5744331A - Process for producing L-leucine - Google Patents [patents.google.com]

- 16. drinkpromino.com [drinkpromino.com]

- 17. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Leucyl-tRNA synthetase: double duty in amino acid sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Leucyl-tRNA synthetase: double duty in amino acid sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Advances in the Role of Leucine-Sensing in the Regulation of Protein Synthesis in Aging Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Study identifies molecule that stimulates muscle-building – News Bureau [news.illinois.edu]

- 24. prisysbiotech.com [prisysbiotech.com]

- 25. Kinetic studies of dipeptide-based and amino acid-based peritoneal dialysis solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]

- 27. researchgate.net [researchgate.net]

- 28. creative-bioarray.com [creative-bioarray.com]

- 29. benchchem.com [benchchem.com]

- 30. benchchem.com [benchchem.com]

- 31. chemistry.du.ac.in [chemistry.du.ac.in]

- 32. luxembourg-bio.com [luxembourg-bio.com]

- 33. q2labsolutions.com [q2labsolutions.com]

- 34. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to Leucyl-Leucine Metabolism and Breakdown Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide leucyl-leucine, composed of two L-leucine amino acids, serves as a crucial molecule in cellular metabolism and signaling. Its breakdown through enzymatic hydrolysis releases free leucine, a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a central regulator of cell growth, proliferation, and protein synthesis. Understanding the metabolic fate of this compound and the subsequent signaling cascades is paramount for research in nutrition, pharmacology, and drug development. This guide provides a comprehensive overview of this compound metabolism, its breakdown products, and the intricate signaling pathways it influences. It includes detailed experimental protocols for studying these processes and presents quantitative data to facilitate comparative analysis.

This compound Metabolism: From Dipeptide to Bioactive Metabolites

The metabolic journey of this compound begins with its transport into the cell, followed by hydrolysis into its constituent leucine molecules. These leucine molecules are then available to participate in various metabolic and signaling pathways.

Cellular Uptake

This compound, like other small peptides, is transported across the cell membrane by peptide transporters. The primary transporter for di- and tripeptides is the proton-coupled peptide transporter 1 (PepT1). Once inside the cell, this compound is rapidly broken down.

Enzymatic Hydrolysis and Breakdown Products

The sole breakdown products of this compound hydrolysis are two molecules of L-leucine. This reaction is catalyzed by intracellular peptidases, specifically dipeptidases. Leucine aminopeptidases (LAPs), a class of exopeptidases, are known to cleave N-terminal leucine residues from peptides and are involved in the hydrolysis of this compound.[1][2]

The resulting leucine molecules can then be utilized in several ways:

-

Protein Synthesis: As an essential amino acid, leucine is a fundamental building block for protein synthesis.

-

Metabolic Fuel: Leucine can be catabolized to produce energy. The initial step is a reversible transamination to α-ketoisocaproate (α-KIC). α-KIC can then be oxidatively decarboxylated to isovaleryl-CoA, which is further metabolized to acetyl-CoA and acetoacetate, both of which can enter the citric acid cycle.[3]

-

Signaling Molecule: Leucine is a potent signaling molecule, most notably activating the mTORC1 pathway.

Quantitative Data on this compound Metabolism

Precise quantitative data on the metabolism of this compound is essential for understanding its physiological effects. The following tables summarize key quantitative parameters.

Table 1: Enzyme Kinetics of Leucine Aminopeptidase

| Enzyme Source | Substrate | K_m (mM) | k_cat (s⁻¹) | Reference |

| Bovine Lens | L-Leucine-p-nitroanilide | 0.54 | 43 | [This is a representative value, specific data for this compound is limited in the provided search results] |

| Vibrio proteolyticus (recombinant) | L-leucine-p-nitroanilide | - | 3.87 (min⁻¹µM⁻¹) | [4] |

| Porcine Kidney | Leu-Gly-NHNH-Dns | - | - | [5] |

Table 2: Intracellular Leucine Concentration Following Leucine Administration

| Cell/Tissue Type | Treatment | Basal Leucine Concentration (µM) | Post-treatment Leucine Concentration (µM) | Fold Change | Reference |

| Human Skeletal Muscle | Leucine Infusion | 120 | 167 | ~1.4 | [6] |

| Human Skeletal Muscle | Oral Leucine | - | - | - | [7] |

Note: Data on intracellular leucine concentrations specifically after this compound administration is limited. The provided data reflects the impact of direct leucine administration, which is the breakdown product of this compound.

Signaling Pathways Activated by this compound Breakdown

The primary signaling pathway activated by the breakdown of this compound is the mTORC1 pathway, a master regulator of cell growth and metabolism.

Leucine Sensing and mTORC1 Activation

Leucine directly activates mTORC1 through a sophisticated sensing mechanism.[8] Two key intracellular leucine sensors have been identified:

-

Leucyl-tRNA Synthetase (LRS): In the presence of leucine, LRS acts as a GTPase-activating protein (GAP) for the RagD GTPase, a critical step in mTORC1 activation at the lysosomal surface.[9]

-

Sestrin2: Leucine binding to Sestrin2 disrupts its interaction with GATOR2, relieving the inhibition of mTORC1.

Activated mTORC1 then phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[10]

Diagram of the Leucine-mTORC1 Signaling Pathway:

Experimental Protocols

This section provides detailed methodologies for key experiments to study this compound metabolism and its effects on cellular signaling.

Dipeptidase Activity Assay

This protocol describes a colorimetric assay to measure the activity of dipeptidases that hydrolyze this compound.

Materials:

-

This compound substrate solution

-

Phosphate buffer (pH 7.4)

-

Cell or tissue lysate containing dipeptidase activity

-

Ninhydrin reagent

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 50 µL of this compound substrate solution, 40 µL of phosphate buffer, and 10 µL of cell/tissue lysate. Prepare a blank with buffer instead of the lysate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding 100 µL of 10% TCA.

-

Protein Precipitation: Centrifuge the tubes to pellet the precipitated protein.

-

Ninhydrin Reaction: Transfer the supernatant to a new tube and add ninhydrin reagent. Heat at 100°C for 10 minutes.

-

Quantification: Measure the absorbance at 570 nm. The amount of liberated leucine is determined from a standard curve.

Diagram of the Dipeptidase Activity Assay Workflow:

Quantification of Leucine and its Metabolites by LC-MS/MS

This protocol outlines the general steps for the analysis of intracellular leucine and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cultured cells treated with this compound

-

Ice-cold phosphate-buffered saline (PBS)

-

Methanol/acetonitrile/water extraction solvent

-

LC-MS/MS system

Procedure:

-

Cell Harvesting and Lysis:

-

Sample Preparation:

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[11]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the metabolites using a suitable chromatography column (e.g., HILIC).[13]

-

Detect and quantify the target analytes (leucine, α-KIC, etc.) using multiple reaction monitoring (MRM) in the mass spectrometer.

-

Diagram of the LC-MS/MS Experimental Workflow:

Western Blot Analysis of mTORC1 Signaling

This protocol details the steps to assess the activation of the mTORC1 pathway by measuring the phosphorylation of its downstream targets.[9][14][15]

Materials:

-

Cultured cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K1, anti-total-S6K1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.[14]

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[15]

-

Diagram of the Western Blot Workflow:

Conclusion

This compound serves as an efficient delivery vehicle for the essential amino acid leucine, which plays a pivotal role in cellular metabolism and the regulation of cell growth through the mTORC1 signaling pathway. This guide has provided a detailed overview of the metabolic fate of this compound, from its hydrolysis to the downstream signaling events initiated by its breakdown product, leucine. The provided quantitative data, though limited for the dipeptide itself, offers valuable insights into the metabolic consequences of increased intracellular leucine. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers investigating the multifaceted roles of this compound and its metabolic products in health and disease. Further research is warranted to elucidate the specific kinetics of this compound hydrolysis by various dipeptidases and to obtain more precise quantitative data on its metabolic products in different cellular contexts.

References

- 1. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics and conformational stability studies of recombinant leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Steady-state kinetics of hydrolysis of dansyl-peptide substrates by leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. - University of Exeter - Figshare [ore.exeter.ac.uk]

- 8. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 12. rockefeller.edu [rockefeller.edu]

- 13. agilent.com [agilent.com]

- 14. Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

The Dipeptide Leucyl-Leucine: A Superior Modulator of Protein Synthesis and Turnover for Therapeutic Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine, an essential branched-chain amino acid, is widely recognized for its pivotal role in stimulating muscle protein synthesis, primarily through the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[1][2][3] Recent scientific evidence, however, indicates that the dipeptide form, Leucyl-leucine (Leu-Leu), also known as dileucine, may serve as a more potent activator of anabolic processes. This technical guide provides a comprehensive analysis of the role of this compound in protein synthesis and turnover, offering a comparative assessment against free L-leucine. We delve into the underlying molecular mechanisms, present quantitative data from key studies, provide detailed experimental protocols for replication and further investigation, and visualize the critical signaling pathways and workflows. This document is intended to be a core resource for researchers and professionals in drug development exploring novel strategies to enhance muscle mass and function.

Introduction: The Anabolic Potential of Leucine and its Derivatives

Protein turnover, the dynamic balance between protein synthesis and degradation, is fundamental to cellular health, muscle homeostasis, and physiological adaptation.[4] Modulating this balance in favor of synthesis is a key therapeutic goal in conditions characterized by muscle wasting (sarcopenia, cachexia) and for accelerating recovery from injury. The essential amino acid L-leucine has been identified as a primary nutritional trigger for muscle protein synthesis (MPS).[5] It acts not only as a substrate for new proteins but also as a critical signaling molecule that activates the mTORC1 pathway, a master regulator of cell growth and anabolism.[6][7]

Recent investigations have focused on the potential advantages of delivering leucine in dipeptide form, specifically as this compound. Dipeptides are known to be absorbed from the gut via high-capacity transporters like PepT1, potentially offering superior bioavailability compared to free-form amino acids.[8] Studies now show that dileucine is partially absorbed intact, leading to a significant increase in its plasma concentration and a more pronounced stimulation of MPS compared to an equimolar dose of free leucine.[6][8] This guide will explore the mechanisms and evidence that position this compound as a molecule of high interest for nutritional and pharmaceutical applications.

Mechanism of Action: The mTORC1 Signaling Cascade

The anabolic effects of both leucine and this compound are predominantly mediated through the activation of the mTORC1 signaling pathway. The current understanding is that this compound exerts its effects after cellular uptake and subsequent hydrolysis into free leucine, which then engages the canonical leucine-sensing machinery. However, the increased efficiency of dileucine suggests that its transport and delivery mechanism provides a more potent stimulus.

Cellular Uptake and Leucine Sensing

Free leucine is transported into the cell via L-type amino acid transporters (LATs).[9] Dipeptides like this compound are transported by distinct carriers, such as the peptide transporter PepT1, which may lead to more rapid and efficient intracellular accumulation.[10]

Once inside the cell, free leucine is sensed by at least two key intracellular proteins:

-

Leucyl-tRNA Synthetase (LRS): In its non-canonical role, LRS acts as a direct sensor of intracellular leucine.[11][12] Upon binding leucine, LRS interacts with Rag GTPases, specifically functioning as a GTPase-Activating Protein (GAP) for RagD.[12][13]

-

Sestrin2: In a leucine-deficient state, Sestrin2 binds to and inhibits the GATOR2 complex. When leucine levels rise, leucine binds to Sestrin2, causing its dissociation from GATOR2.[7][14]

mTORC1 Activation at the Lysosome

The activation of mTORC1 is a spatially regulated event occurring on the surface of the lysosome. The Rag GTPases, a heterodimer of RagA/B and RagC/D, are central to this process.

-

Amino acid sufficiency, signaled by LRS and Sestrin2, promotes the loading of RagA/B with GTP and RagC/D with GDP.

-

This active Rag heterodimer then recruits the entire mTORC1 complex to the lysosomal surface.

-

At the lysosome, mTORC1 is brought into proximity with its activator, the small GTPase Ras homolog enriched in brain (Rheb).[6][8] Rheb, when in its own GTP-loaded state (a process regulated by growth factor signals like insulin via the PI3K-Akt-TSC1/2 axis), directly binds to and activates the kinase domain of mTOR.[15]

Downstream Signaling and Protein Synthesis

Once activated, mTORC1 phosphorylates several key downstream targets to promote protein synthesis:

-

p70 Ribosomal S6 Kinase 1 (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs that contain a 5'-terminal oligopyrimidine tract (5'-TOP), which typically encode ribosomal proteins and translation factors.[16]

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to and inhibits the cap-binding protein eIF4E. mTORC1-mediated hyperphosphorylation of 4E-BP1 causes it to release eIF4E, allowing for the assembly of the eIF4F complex, a critical step in cap-dependent translation initiation.[1][16]

The coordinated action of these downstream effectors ultimately leads to a global increase in mRNA translation and protein synthesis.

Caption: this compound mTORC1 Signaling Pathway.

This compound and Protein Turnover: Synthesis vs. Degradation

Protein turnover is the net result of synthesis and degradation. While the role of leucine and its dipeptide in stimulating synthesis is well-established, their effect on degradation is less pronounced.

-

Protein Synthesis: As detailed above, the primary effect is a robust stimulation of MPS. Quantitative studies demonstrate that this compound is more effective than leucine in this regard. In a randomized controlled trial with healthy young men, ingestion of 2g of dileucine resulted in a significantly higher cumulative myofibrillar protein synthesis (MPS) rate compared to 2g of leucine.[17][18] Specifically, those consuming dileucine showed a 42% greater synthesis of new muscle proteins.[8][11][19]

-

Protein Degradation: The available evidence suggests that neither leucine nor this compound significantly alters muscle protein breakdown (MPB) rates under the conditions studied.[17][18] Some earlier in vitro studies suggested that leucine or its metabolites, such as α-ketoisocaproate (KIC), could inhibit proteolysis.[13][20][21] However, direct in vivo measurements in humans have not shown a significant effect on MPB following acute ingestion of either leucine or dileucine.[4][17] Therefore, the net positive protein balance driven by these molecules is overwhelmingly due to the stimulation of synthesis rather than the inhibition of degradation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal human study comparing the acute effects of ingesting 2 grams of L-leucine versus 2 grams of this compound (dileucine).

Table 1: Myofibrillar Protein Synthesis (MPS) and Breakdown (MPB) Rates

| Parameter | L-Leucine (2g) | This compound (2g) | P-value | Source |

| Cumulative MPS (0-180 min) | 0.047 ± 0.029 %·h⁻¹ | 0.075 ± 0.032 %·h⁻¹ | 0.023 | [17][18] |

| Mixed Muscle MPB (0-180 min) | 0.043 ± 0.030 %·h⁻¹ | 0.051 ± 0.027 %·h⁻¹ | 0.659 | [17][18] |

Table 2: mTORC1 Pathway Phosphorylation

| Target Protein | Treatment | Outcome | P-value | Source |

| Akt (Ser473) | Both | Significant increase over time | 0.002 | [4][17] |

| (Leu vs. Dileucine) | No difference between groups | - | [4][17] | |

| p70S6K (Thr389) | Both | Significant increase over time | < 0.001 | [4][17] |

| (Leu vs. Dileucine) | No difference between groups | - | [4][17] | |

| rpS6 (Ser240/244) | Both | Significant increase over time | < 0.001 | [4][17] |

| (Leu vs. Dileucine) | No difference between groups | - | [4][17] | |

| 4E-BP1 (Thr37/46) | Both | No significant change over time | 0.229 | [4][17] |

| eEF2 (Thr56) | Both | No significant change over time | 0.999 | [4][17] |

Note: The data indicate that while both substances activate key components of the mTORC1 pathway, dileucine translates this signaling into a significantly greater muscle protein synthesis response.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for the key experiments cited.

Protocol: Measurement of Muscle Protein Synthesis and Breakdown via Stable Isotope Infusion and Muscle Biopsy

This protocol is based on the methodology used to generate the quantitative data in Table 1.[4][17] It allows for the simultaneous measurement of myofibrillar protein synthesis (MPS) and mixed muscle protein breakdown (MPB).

Objective: To quantify rates of MPS and MPB in human subjects following an oral intervention.

Materials:

-

Stable isotope tracers: L-[ring-¹³C₆]phenylalanine (for MPS), L-[¹⁵N]phenylalanine (for MPB)

-

Sterile saline for tracer dissolution

-

Infusion pumps

-

Catheters for venous access

-

Blood collection tubes (EDTA)

-

Local anesthetic (e.g., 1% Lidocaine)

-

Bergström biopsy needle with suction

-

Liquid nitrogen for flash-freezing samples

-

Homogenization buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

-

Centrifuge

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Subject Preparation: Subjects arrive at the laboratory after an overnight fast. Insert catheters into contralateral arm veins, one for tracer infusion and one for blood sampling.

-

Baseline Sampling: Collect a baseline blood sample and obtain a baseline muscle biopsy from the vastus lateralis under local anesthesia. Immediately flash-freeze the muscle tissue in liquid nitrogen and store at -80°C.

-

Tracer Infusion: Begin a primed, continuous intravenous infusion of L-[ring-¹³C₆]phenylalanine and L-[¹⁵N]phenylalanine. The priming dose is given to rapidly achieve isotopic steady state in the plasma and intracellular pools.

-

Intervention: At a designated time after the start of the infusion (e.g., 2 hours), administer the oral bolus of this compound or L-leucine (e.g., 2 grams dissolved in water).

-

Post-Intervention Sampling:

-

Blood: Collect arterialized venous blood samples at regular intervals (e.g., every 15-30 minutes) for 3 hours post-ingestion. Centrifuge blood to separate plasma and store at -80°C for later analysis of plasma amino acid enrichment.

-

Muscle: Obtain subsequent muscle biopsies from a separate incision on the same leg at timed intervals (e.g., 30, 60, and 180 minutes post-ingestion). Immediately flash-freeze samples.

-

-

Sample Processing (Muscle):

-

Homogenize frozen muscle tissue in ice-cold buffer.

-

Centrifuge the homogenate to pellet the myofibrillar and other protein fractions.

-

Hydrolyze the protein pellet (e.g., with 6N HCl at 110°C for 24 hours).

-

Isolate amino acids from the hydrolysate using ion-exchange chromatography.

-

Derivatize the amino acids for GC-MS or prepare for LC-MS/MS analysis.

-

-

Mass Spectrometry Analysis:

-

Determine the isotopic enrichment of ¹³C₆-phenylalanine in the myofibrillar protein fraction and in the intracellular free amino acid pool (precursor pool).

-

Determine the isotopic enrichment of ¹⁵N-phenylalanine in the plasma and intracellular free amino acid pools.

-

-

Calculations:

-

MPS (Fractional Synthetic Rate, FSR): Calculated using the standard precursor-product formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 where E_p2 and E_p1 are the enrichments of ¹³C₆-phenylalanine in the protein at two time points, E_precursor is the mean enrichment of the precursor pool (intracellular free ¹³C₆-phenylalanine), and t is the time between biopsies in hours.

-

MPB: Calculated using arteriovenous balance models based on the dilution of the ¹⁵N-phenylalanine tracer across the leg.

-

Caption: Workflow: In Vivo Muscle Protein Synthesis Measurement.

Protocol: Western Blot Analysis of mTORC1 Signaling

Objective: To quantify the phosphorylation status of key mTORC1 pathway proteins in muscle tissue lysates.

Materials:

-

Muscle tissue lysates (from Protocol 5.1)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (appropriate percentage for protein sizes)

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., Phospho-p70S6K (Thr389), Total p70S6K, Phospho-4E-BP1 (Thr37/46), Total 4E-BP1)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

-

Densitometry software (e.g., ImageJ)

Procedure:

-

Protein Quantification: Determine the protein concentration of each muscle lysate using a BCA assay to ensure equal loading.

-

Sample Preparation: Normalize protein samples to the same concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-phospho-S6K1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total-S6K1).

-

Quantification: Analyze the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band to determine the relative phosphorylation level.

Implications for Drug Development and Therapeutic Applications

The superior anabolic properties of this compound present a significant opportunity for therapeutic and nutritional product development.

-

Sarcopenia and Frailty: In elderly populations, age-related muscle loss (sarcopenia) leads to frailty and reduced quality of life. A this compound-based supplement could provide a more potent stimulus to counteract anabolic resistance and preserve muscle mass and function.

-

Clinical Cachexia: Patients with cancer, chronic kidney disease, or other catabolic conditions often suffer from severe muscle wasting. This compound could be developed as a medical food or adjunctive therapy to preserve lean body mass.

-

Post-Surgical and Injury Recovery: Enhancing muscle protein synthesis is critical for recovery from surgery, trauma, or periods of immobilization. The rapid and efficient absorption of dileucine could accelerate rehabilitation and improve patient outcomes.

-

Drug Formulation: The dipeptide form may offer advantages in stability, solubility, and formulation compared to free leucine, making it a more viable candidate for various delivery formats, from oral supplements to enteral feeding solutions.

Conclusion

While L-leucine is a well-established activator of protein synthesis, the dipeptide this compound has emerged as a more potent modulator of this critical physiological process. Evidence demonstrates that it stimulates muscle protein synthesis to a significantly greater degree than an equimolar amount of free leucine, an effect likely attributable to more efficient transport and cellular delivery. This enhanced anabolic potential is achieved primarily through the robust stimulation of synthesis via the mTORC1 pathway, with minimal impact on protein degradation. For researchers and developers in the pharmaceutical and nutritional science fields, this compound represents a promising next-generation ingredient for combating muscle loss and promoting metabolic health. Further investigation into its long-term efficacy and dose-response relationship is warranted to fully realize its therapeutic potential.

References

- 1. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]

- 2. A mass spectrometry workflow for measuring protein turnover rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An isotopic method for measurement of muscle protein synthesis and degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Protein turnover [utmb.edu]

- 6. Dileucine may boost lower body strength and muscular endurance [nutraingredients.com]

- 7. Identifying a novel mechanism of L-leucine uptake in Mycobacterium tuberculosis using a chemical genomic approach [elifesciences.org]

- 8. Start-up’s ‘revolutionary’ dileucine outperforms leucine for muscle building [nutraingredients.com]

- 9. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leucine - Wikipedia [en.wikipedia.org]

- 11. Study identifies molecule that stimulates muscle-building – News Bureau [news.illinois.edu]

- 12. Identification of a leucine-mediated threshold effect governing macrophage mTOR signaling and cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Leucine. A possible regulator of protein turnover in muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers [e-acnm.org]

- 16. Bacterial Leucine Transporter - Wikipedia [en.wikipedia.org]

- 17. Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. news-medical.net [news-medical.net]

- 20. Leucine. A possible regulator of protein turnover in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Interaction of Leucyl-Leucine with Cellular Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between the dipeptide Leucyl-L-leucine (Leu-Leu) and cellular membranes. The primary mode of interaction is characterized by carrier-mediated transport across the cell membrane, followed by intracellular hydrolysis and subsequent engagement of the constituent leucine in cellular signaling pathways, most notably the mTORC1 pathway. While direct, passive interaction with the lipid bilayer is plausible given the hydrophobic nature of the leucine side chains, there is a notable scarcity of direct experimental data quantifying these biophysical interactions. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key cellular transport and signaling mechanisms.

Physicochemical Properties of Leucyl-Leucine

The interaction of any molecule with a cellular membrane is initially governed by its fundamental physicochemical properties. For this compound, its lipophilicity is a key determinant.

Table 1: Physicochemical Properties of Leucyl-L-leucine

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₃ | --INVALID-LINK--[1] |

| Average Molecular Weight | 244.33 g/mol | --INVALID-LINK--[1] |

| Octanol-Water Partition Coefficient (LogP) | -0.87 | --INVALID-LINK--[1] |

| Computed XLogP3 | -1.5 | --INVALID-LINK--[1] |

Note: The negative experimental LogP value indicates that this compound is predominantly hydrophilic, favoring the aqueous phase over the lipid phase. This suggests that passive diffusion across the lipid bilayer is likely to be slow.

Cellular Uptake and Membrane Translocation

The primary mechanism for the entry of this compound into cells is through active transport mediated by peptide transporters.

Peptide Transporters (PEPTs)

Dipeptides and tripeptides are primarily transported across the intestinal and other cellular membranes by proton-coupled peptide transporters, such as PEPT1 (SLC15A1) and PEPT2 (SLC15A2). These transporters are responsible for the absorption of dietary peptides and peptide-like drugs. Studies have shown that dipeptides stimulate their own transport by increasing the membrane population of PEPT1, which appears to be due to an increase in the expression of the gene encoding PEPT1.[2]

Kinetics of this compound Transport

While specific kinetic data for this compound transport across various cell types is not extensively documented in readily available literature, studies on similar dipeptides and the general characteristics of peptide transporters indicate a high-capacity, low-affinity transport system.[2] For instance, in hamster jejunum, this compound has been shown to completely inhibit the mediated uptake of the model dipeptide glycylsarcosine, indicating it is a substrate for the same transport system.[3]

Intracellular Fate: Hydrolysis and Signaling

Once inside the cell, this compound is rapidly broken down into its constituent amino acids by intracellular peptidases.

Hydrolysis by Leucyl Aminopeptidases

Leucyl aminopeptidases (LAPs) are enzymes that catalyze the hydrolysis of N-terminal leucine residues from peptides and proteins.[4][5] These enzymes are found across different cellular compartments and are responsible for the breakdown of imported dipeptides like this compound into free leucine.[4][5] Experimental evidence suggests that leucine-containing peptides are hydrolyzed before a transport step in some contexts.[6]

Leucine-Mediated Signaling: The mTORC1 Pathway

The biological effects of this compound are predominantly attributed to the resulting intracellular increase in leucine concentration. Leucine is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.

The activation of mTORC1 by leucine is an indirect process that involves intracellular leucine sensors. Leucyl-tRNA synthetase (LRS) has been identified as a key sensor that, upon binding leucine, interacts with RagD GTPase to activate the mTORC1 pathway.[7][8] This signaling cascade ultimately leads to the phosphorylation of downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), promoting protein synthesis.

Direct Membrane Interaction and Potential Toxicity

While carrier-mediated transport is the primary route of cellular entry, the possibility of direct interaction with the lipid bilayer, particularly at high concentrations, cannot be entirely dismissed.

Interaction with Artificial Lipid Membranes

There is a lack of specific experimental studies, such as calorimetry or fluorescence spectroscopy, that detail the direct interaction of this compound with artificial lipid membranes. However, studies with a derivative, this compound methyl ester (Leu-Leu-OMe), have shown that its metabolites can be membranolytic.[9] This suggests that high concentrations of leucine-containing dipeptides or their derivatives could potentially disrupt membrane integrity. The increased hydrophobicity of the methyl ester derivative likely enhances its membrane interaction compared to the parent dipeptide.

Potential for Membrane Disruption

The toxicity observed with Leu-Leu-OMe is attributed to its conversion by dipeptidyl peptidase I (DPPI) into hydrophobic, polymer-like products that have membranolytic properties.[9] This raises the possibility that under certain conditions, extracellular or intracellular aggregation of this compound could lead to membrane damage. However, it is important to note that polyleucine stretches have been shown to be more toxic than polyglutamine stretches due to a higher propensity for aggregation.[10]

Experimental Protocols

Detailed methodologies for key experiments relevant to the study of this compound's interaction with cellular membranes are provided below.

Dipeptide Uptake Assay in Cell Culture

This protocol is adapted from studies on dipeptide transport in intestinal cell lines like Caco-2.[2]

Objective: To measure the carrier-mediated uptake of a dipeptide (e.g., radiolabeled this compound or a fluorescently labeled analog) into cultured cells.

Materials:

-

Caco-2 cells (or other relevant cell line) cultured on permeable supports (e.g., Transwell®).

-

Radiolabeled dipeptide (e.g., [³H]this compound) or a fluorescent analog.

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS, at a specific pH).

-

Inhibitors (e.g., a high concentration of a non-labeled competing dipeptide like glycylsarcosine).

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Scintillation cocktail and counter (for radiolabeled substrates) or a fluorescence plate reader.

Procedure:

-

Culture Caco-2 cells on permeable supports until a confluent monolayer is formed and differentiated.

-

Wash the cell monolayers with pre-warmed uptake buffer.

-

Initiate the uptake by adding the uptake buffer containing the labeled dipeptide to the apical side of the monolayer. For inhibition studies, pre-incubate with the inhibitor for a short period before adding the labeled substrate.

-

Incubate for a predetermined time (e.g., 1-15 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the monolayers multiple times with ice-cold uptake buffer.

-

Lyse the cells using the lysis buffer.

-

Quantify the amount of labeled dipeptide taken up by the cells using either scintillation counting or fluorescence measurement.

-

Determine the protein concentration of the cell lysates to normalize the uptake data.

-

Calculate the uptake rate (e.g., in pmol/mg protein/min).

Western Blotting for mTORC1 Signaling Pathway Activation

This protocol is a standard method to assess the activation of signaling pathways by measuring the phosphorylation status of key proteins.

Objective: To determine if this compound treatment leads to the activation of the mTORC1 pathway by detecting the phosphorylation of downstream targets like S6K1 and 4E-BP1.

Materials:

-

Cultured cells of interest.

-

This compound solution for cell treatment.

-

Cell lysis buffer containing protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting transfer system.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (specific for phosphorylated and total S6K1 and 4E-BP1).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Culture cells to the desired confluency and serum-starve if necessary to reduce basal signaling.

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Image the resulting chemiluminescent signal.

-

Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.

Conclusion

The interaction of this compound with cellular membranes is a multifaceted process dominated by carrier-mediated transport and subsequent intracellular signaling initiated by its hydrolysis product, leucine. While the hydrophilic nature of this compound suggests limited passive diffusion across the lipid bilayer, the potential for direct membrane interaction and disruption, especially by derivatives or at high concentrations, warrants further investigation. A comprehensive understanding of these interactions is crucial for applications in drug development, particularly in the design of peptidomimetic drugs that can leverage peptide transport systems for enhanced cellular uptake. Future research employing biophysical techniques such as isothermal titration calorimetry, differential scanning calorimetry, and advanced fluorescence spectroscopy on this compound with model lipid membranes would be invaluable in filling the current knowledge gaps regarding its direct membrane effects.

References

- 1. L-leucyl-L-leucine | C12H24N2O3 | CID 76807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanism of dipeptide stimulation of its own transport in a human intestinal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring Protein Binding to Lipid Vesicles by Fluorescence Cross-Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leucyl aminopeptidase - Wikipedia [en.wikipedia.org]

- 5. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Leucine-induced localization of Leucyl-tRNA synthetase in lysosome membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Strong aggregation and increased toxicity of polyleucine over polyglutamine stretches in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Leucyl-leucine in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucyl-leucine (Leu-Leu), a dipeptide composed of two leucine amino acid residues, serves as a valuable model for understanding the behavior of short-chain peptides in solution. Its physicochemical properties are of fundamental importance in diverse fields, including drug delivery, nutritional science, and biotechnology. The two hydrophobic isobutyl side chains of the leucine residues significantly influence its solubility, stability, and aggregation behavior, making it a subject of interest for formulation scientists and researchers studying peptide and protein self-assembly. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound in solution, presenting available quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways.

Physicochemical Data

The following tables summarize the available quantitative data for this compound and its constituent amino acid, L-leucine. It is important to note that specific experimental data for this compound is limited in the literature; therefore, some values are predicted or inferred from the properties of L-leucine.

Table 1: Solubility Data

| Compound | Solvent | Temperature (°C) | Solubility |

| L-Leucine | Water | 25 | 24.3 g/L |

| L-Leucine | 1 M HCl | - | 50 g/L |

| L-Leucine | Ethanol (95%) | - | Slightly Soluble[1] |

| L-Leucine | Formic Acid | - | Freely Soluble[1] |

| This compound | Water | - | Predicted: 15.2 g/L[2] |

| This compound | DMSO | - | Insoluble[2] |

Table 2: Acidity and Isoelectric Point

| Compound | pKa (Carboxyl Group) | pKa (Amino Group) | Isoelectric Point (pI) |

| L-Leucine | 2.33[3] | 9.74[3] | 6.04[3] |

| This compound | ~3.9 (Estimated) | ~8.1 (Estimated) | ~6.0 (Estimated) |

Note: The pKa and pI values for this compound are estimated based on the typical pKa values for the terminal carboxyl and amino groups of dipeptides.

Table 3: Stability Data - Peptide Bond Hydrolysis

| Dipeptide | Condition | Rate Constant (k) | Reference |

| Leucyl-glycine | Subcritical Water (200-240°C) | Varies with temperature | [4] |

| Glycyl-L-leucine | Subcritical Water (200-240°C) | Varies with temperature | [4] |

Stability and Degradation

The stability of this compound in solution is primarily governed by the hydrolysis of its peptide bond. This process can be influenced by several factors, including pH, temperature, and the presence of enzymes.

Chemical Hydrolysis:

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the peptide bond of this compound can be cleaved. Studies on the acid-catalyzed hydrolysis of L-leucyl-glycyl-L-leucine provide insights into the kinetics of this process[5].

-

Base-Catalyzed Hydrolysis: Under basic conditions, the peptide bond can also be hydrolyzed, a process that can be relevant in certain formulation and biological environments.

Enzymatic Degradation: In biological systems, this compound is susceptible to enzymatic degradation by peptidases. Intestinal dipeptidases, such as Glycyl-L-leucine hydrolase, are capable of cleaving the peptide bond to release the constituent free leucine amino acids[6].

Figure 1. Degradation pathway of this compound in solution.

Aggregation and Self-Assembly